molecular formula C12H13FO3 B12084490 2-(4-(Cyclopropylmethoxy)-3-fluorophenyl)acetic acid

2-(4-(Cyclopropylmethoxy)-3-fluorophenyl)acetic acid

Cat. No.: B12084490
M. Wt: 224.23 g/mol
InChI Key: HZEQTVUPTIRBSF-UHFFFAOYSA-N
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Description

2-(4-(Cyclopropylmethoxy)-3-fluorophenyl)acetic acid is an organic compound that features a cyclopropylmethoxy group and a fluorophenyl group attached to an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(Cyclopropylmethoxy)-3-fluorophenyl)acetic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:

    Formation of the Cyclopropylmethoxy Group: This step involves the reaction of cyclopropylmethanol with a suitable base and a halogenating agent to form cyclopropylmethoxy halide.

    Introduction of the Fluorophenyl Group: The cyclopropylmethoxy halide is then reacted with a fluorophenyl compound under conditions that facilitate nucleophilic substitution.

    Formation of the Acetic Acid Moiety:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of green solvents may be employed.

Chemical Reactions Analysis

Types of Reactions

2-(4-(Cyclopropylmethoxy)-3-fluorophenyl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

2-(4-(Cyclopropylmethoxy)-3-fluorophenyl)acetic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity, including antimicrobial or anti-inflammatory properties.

    Medicine: Research may focus on its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(4-(Cyclopropylmethoxy)-3-fluorophenyl)acetic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyclopropylmethoxy and fluorophenyl groups can influence the compound’s binding affinity and specificity, affecting its overall efficacy.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Methoxyphenyl)acetic acid: Lacks the cyclopropyl and fluorine substituents, which may affect its reactivity and biological activity.

    2-(4-Fluorophenyl)acetic acid: Similar structure but lacks the cyclopropylmethoxy group, potentially altering its chemical properties.

    2-(4-(Cyclopropylmethoxy)phenyl)acetic acid: Similar but without the fluorine atom, which may influence its electronic properties.

Uniqueness

2-(4-(Cyclopropylmethoxy)-3-fluorophenyl)acetic acid is unique due to the presence of both the cyclopropylmethoxy and fluorophenyl groups

Properties

Molecular Formula

C12H13FO3

Molecular Weight

224.23 g/mol

IUPAC Name

2-[4-(cyclopropylmethoxy)-3-fluorophenyl]acetic acid

InChI

InChI=1S/C12H13FO3/c13-10-5-9(6-12(14)15)3-4-11(10)16-7-8-1-2-8/h3-5,8H,1-2,6-7H2,(H,14,15)

InChI Key

HZEQTVUPTIRBSF-UHFFFAOYSA-N

Canonical SMILES

C1CC1COC2=C(C=C(C=C2)CC(=O)O)F

Origin of Product

United States

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